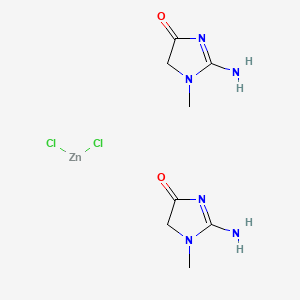

2-アミノ-3-メチル-4H-イミダゾール-5-オン;塩化亜鉛

説明

Synthesis Analysis

Imidazole derivatives are synthesized using a variety of methods, often involving multi-component condensation reactions. For instance, disulfonic acid imidazolium chloroaluminate has been applied as an acidic and heterogeneous catalyst for the synthesis of pyrazole derivatives, highlighting a method that could be adapted for the synthesis of imidazole compounds (Moosavi‐Zare et al., 2013). Similarly, the use of 1-(methyldithiocarbonyl)imidazole as a thiocarbonyl transfer reagent in the synthesis of thiohydantoins showcases another approach to synthesizing imidazole derivatives (Sundaram et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazole derivatives is typically elucidated through various spectroscopic techniques. For example, the synthesis and structural elucidation of aminomethyl derivatives of imidazole compounds were performed using Mannich reaction, demonstrating the adaptability of imidazole ring systems (Rusinov et al., 2000). Additionally, the catalytic enantioselective synthesis of α-amino acid derivatives using 1H-imidazol-4(5H)-ones as key templates emphasizes the significance of imidazole structures in asymmetric synthesis (Etxabe et al., 2015).

Chemical Reactions and Properties

The reactivity of imidazole derivatives is a key area of study. For instance, a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines reported by Schmid et al. (2006) demonstrates the chemical versatility of imidazole compounds in creating complex molecular structures for potential medicinal chemistry applications (Schmid et al., 2006).

科学的研究の応用

天然物合成

2-アミノ-3-メチル-4H-イミダゾール-5-オンを含むイミダゾール-4-オンは、天然物の全合成を含むさまざまな用途にとって重要な足場です {svg_1}. これらは、さまざまなイミダゾール-4-オン含有天然物の合成に使用されてきました {svg_2}.

医薬品化学

イミダゾール-4-オンは、医薬品化学で利用されています {svg_3}. これらは、高度糖化最終産物(AGE)、いくつかのアミノ酸の翻訳後修飾、腎臓の健康状態を示すために使用される老廃物であるクレアチニンなど、幅広い分野に見られます {svg_4}.

農業

イミダゾール-4-オンは、農業でも使用されています {svg_5}. これらは、幅広い用途に使用される重要な複素環です {svg_6}.

蛍光タンパク質発色団

イミダゾール-4-オンは、蛍光タンパク質発色団の生成に使用されます {svg_7}. これらは、細胞、オルガネラなどを標識するために生物学的研究で一般的に使用される蛍光タンパク質の一部です {svg_8}.

農薬

イミダゾール-4-オンは、農薬の製造に使用されます {svg_9}. これらは、作物を害虫や病気から保護する化合物の生成に使用されます {svg_10}.

生物学的および薬理学的活性

イミダゾール誘導体は、生物学的および薬理学的活性の幅広い範囲を持っています {svg_11}. これらは、生物学的に活性な分子の合成に重要な役割を果たします {svg_12}、抗がん剤、抗老化剤、抗凝固剤、抗炎症剤、抗菌剤、抗結核剤、抗糖尿病剤、抗マラリア剤、抗ウイルス薬、酵素阻害剤などです {svg_13}. これらは、選択的な植物成長調節剤、殺菌剤、除草剤、治療剤としても作用します {svg_14}.

グリーンケミストリーと有機金属触媒

グリーンケミストリーと有機金属触媒は、イオン液体とN-ヘテロ環状カルベン(NHC)としてイミダゾールの用途を拡大してきました {svg_15}. そのため、イミダゾール誘導体は、化学有機合成における環境に優しい方法の需要により、ますます人気が高まっています {svg_16}.

合成化学

イミダゾールとその誘導体は、合成化学で用途を見出しています {svg_17}. これらは、さまざまな条件下で行われるさまざまな多成分反応で使用されます {svg_18}.

作用機序

Target of Action

It’s known that imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, and agriculture . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health .

Mode of Action

Imidazol-4-ones are known to interact with various biological targets due to their heterocyclic nature

Biochemical Pathways

Given the broad applications of imidazol-4-ones, it can be inferred that they may influence a variety of biochemical pathways .

Result of Action

Given the broad applications of imidazol-4-ones, it can be inferred that they may have diverse effects at the molecular and cellular level .

特性

IUPAC Name |

2-amino-3-methyl-4H-imidazol-5-one;dichlorozinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7N3O.2ClH.Zn/c2*1-7-2-3(8)6-4(7)5;;;/h2*2H2,1H3,(H2,5,6,8);2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBNHMFCQJHUNL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N.CN1CC(=O)N=C1N.Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N6O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84304-17-6, 62708-52-5, 16045-72-0 | |

| Record name | Zinc, bis(2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one-O)dichloro-, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84304-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-, compd. with zinc chloride (ZnCl2) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Creatinine, compd. with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one, compound with zinc chloride (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/no-structure.png)

![(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone](/img/structure/B1144194.png)